molecular formula C14H18N2O2 B2746827 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034494-37-4

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2746827
CAS No.: 2034494-37-4
M. Wt: 246.31
InChI Key: BDSYYCXLIDXSDQ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Formation of the Enone Moiety: The enone moiety is formed through aldol condensation reactions involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)pyrrolidin-2-one: Similar structure but lacks the enone moiety.

    1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Contains a piperazine ring instead of a pyridine ring.

    (E)-3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Similar enone structure but different substitution pattern on the pyridine rings.

Uniqueness

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an enone moiety. This unique structure allows it to interact with a diverse range of molecular targets and exhibit various biological activities, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-3-4-14(17)16-10-7-13(11-16)18-12-5-8-15-9-6-12/h2,5-6,8-9,13H,1,3-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYYCXLIDXSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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